N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features both indole and quinazoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The quinazoline moiety can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinazoline nitrogen.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with tryptophan-binding sites, while the quinazoline moiety can inhibit specific kinases. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound combines an indole moiety with a naphthalene derivative and has been studied for its potential antiviral activity.
The uniqueness of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide lies in its combination of indole and quinazoline moieties, which can provide a broader range of biological activities compared to compounds with only one of these structures.
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H23N5O3/c29-21(10-12-28-15-27-20-8-4-2-6-18(20)23(28)31)26-14-22(30)24-11-9-16-13-25-19-7-3-1-5-17(16)19/h1-8,13,15,25H,9-12,14H2,(H,24,30)(H,26,29) |
InChI Key |
YDUUNLWGCQGPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.